molecular formula C12H16N2O3 B15042303 2-(4-methoxyphenoxy)-N'-(propan-2-ylidene)acetohydrazide

2-(4-methoxyphenoxy)-N'-(propan-2-ylidene)acetohydrazide

Cat. No.: B15042303
M. Wt: 236.27 g/mol
InChI Key: SIVJRZVBCHYCCA-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N’-(propan-2-ylidene)acetohydrazide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a methoxyphenoxy group and an acetohydrazide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N’-(propan-2-ylidene)acetohydrazide typically involves the reaction of 4-methoxyphenol with chloroacetic acid to form 2-(4-methoxyphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield 2-(4-methoxyphenoxy)acetohydrazide. Finally, the acetohydrazide is treated with acetone under acidic conditions to obtain the desired compound.

Industrial Production Methods

Industrial production of 2-(4-methoxyphenoxy)-N’-(propan-2-ylidene)acetohydrazide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N’-(propan-2-ylidene)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of reduced hydrazides and related compounds.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-methoxyphenoxy)-N’-(propan-2-ylidene)acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N’-(propan-2-ylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular membranes and proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-hydroxyphenoxy)-N’-(propan-2-ylidene)acetohydrazide
  • 2-(4-ethoxyphenoxy)-N’-(propan-2-ylidene)acetohydrazide
  • 2-(4-methylphenoxy)-N’-(propan-2-ylidene)acetohydrazide

Uniqueness

2-(4-methoxyphenoxy)-N’-(propan-2-ylidene)acetohydrazide is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-(propan-2-ylideneamino)acetamide

InChI

InChI=1S/C12H16N2O3/c1-9(2)13-14-12(15)8-17-11-6-4-10(16-3)5-7-11/h4-7H,8H2,1-3H3,(H,14,15)

InChI Key

SIVJRZVBCHYCCA-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)COC1=CC=C(C=C1)OC)C

Origin of Product

United States

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